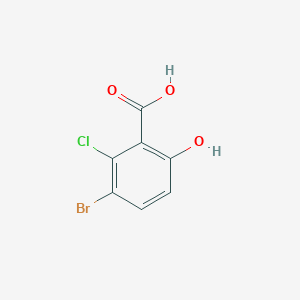

3-Bromo-2-chloro-6-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

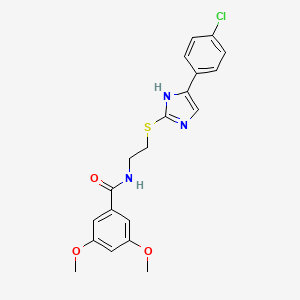

“3-Bromo-2-chloro-6-hydroxybenzoic acid” is a chemical compound with the molecular formula C7H4BrClO3 . It has a molecular weight of 251.46 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrClO3/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2,10H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 251.46 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Environmental Science Applications

- Formation and Decomposition of Brominated Disinfection Byproducts : Research on brominated disinfection byproducts (Br-DBPs) in chlorinated drinking water identifies the formation and decomposition pathways of new polar Br-DBPs. Compounds like 3,5-dibromo-4-hydroxybenzoic acid, detected and identified in the study, underscore the complex reactions occurring during water treatment processes and their implications for water quality and safety (Zhai & Zhang, 2011).

Organic Chemistry Applications

- Degradation by Microorganisms : A strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid showcases the potential of microorganisms to break down halogenated aromatic compounds, highlighting a biological approach to environmental remediation (Higson & Focht, 1990).

- Halogenation and Nitration Reactions : The study of halogenation reactions of 3-acyl-5-hydroxybenzofurans, leading to bromo and chloro derivatives, provides insights into synthetic pathways for modifying aromatic compounds, which is crucial for developing new pharmaceuticals and materials (Grinev et al., 1983).

Materials Science Applications

- Corrosion Inhibition : Research into the use of 3-hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions shows the potential for organic compounds to enhance material durability and sustainability in industrial processes (Narváez, Cano, & Bastidas, 2005).

Advanced Synthesis and Chemical Transformations

- Synthesis of Phototoxic Products : The photodegradation of bromocarbazoles and chlorocarbazoles in water, leading to the formation of potentially more toxic photoproducts, underscores the importance of understanding environmental persistence and transformation of chemical contaminants (Mumbo et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Mechanism of Action

Mode of Action

It’s known that bromine and chlorine substituents on the benzene ring can influence the compound’s reactivity and interaction with its targets . The hydroxy group (-OH) on the benzene ring can form hydrogen bonds with target molecules, potentially influencing the compound’s interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-hydroxybenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by the physiological environment in the body, including the presence of other metabolites and the state of the target cells .

properties

IUPAC Name |

3-bromo-2-chloro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLZQUICPDPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2757870.png)

![1,3,4,5-Tetrahydro-[1,4]thiazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2757875.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2757879.png)

![1-[(4-Methylphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2757883.png)

![ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2757886.png)